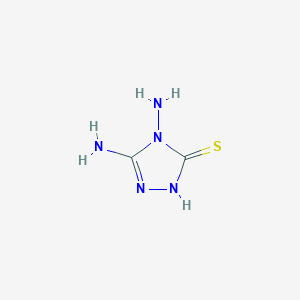
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H18INO It is characterized by the presence of an iodophenyl group attached to an ethylamino butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol typically involves the reaction of 4-iodoacetophenone with a suitable amine and butanol under controlled conditions. One common method involves the following steps:
Formation of 4-iodoacetophenone: This can be achieved by reacting acetophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide.
Amination: The 4-iodoacetophenone is then reacted with an appropriate amine, such as ethylamine, under basic conditions to form the intermediate 1-(4-iodophenyl)ethylamine.
Addition of Butanol: The intermediate is then reacted with butanol in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler amine-alcohol structure.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium fluoride (NaF) or sodium chloride (NaCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-one.
Reduction: Formation of 2-((1-(4-phenyl)ethyl)amino)butan-1-ol.
Substitution: Formation of 2-((1-(4-fluorophenyl)ethyl)amino)butan-1-ol or 2-((1-(4-chlorophenyl)ethyl)amino)butan-1-ol.
科学研究应用
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance its binding affinity to certain targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Iodoacetophenone: A precursor in the synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol.
2-((1-(4-Fluorophenyl)ethyl)amino)butan-1-ol: A similar compound with a fluorine atom instead of iodine.
2-((1-(4-Chlorophenyl)ethyl)amino)butan-1-ol: A similar compound with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. The iodine atom can enhance the compound’s ability to participate in certain chemical reactions and interact with specific molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C12H18INO |
|---|---|
分子量 |
319.18 g/mol |
IUPAC 名称 |
2-[1-(4-iodophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18INO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI 键 |
NJJWZFVCBOZZGP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC(C)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)

![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)


![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)





